molecular formula C12H20O4 B2777586 Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate CAS No. 2361644-87-1

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate

Cat. No.: B2777586
CAS No.: 2361644-87-1
M. Wt: 228.288
InChI Key: YCLIWAZNJUYGKK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate is an organic compound with the molecular formula C12H20O4 It is characterized by the presence of an oxirane ring (epoxide) and a tetrahydropyran ring

Properties

IUPAC Name

tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)16-10(13)12(9-8-15-9)4-6-14-7-5-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLIWAZNJUYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the epoxidation of a tetrahydropyran derivative using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide under basic or acidic conditions.

Major Products Formed

    Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized derivatives: From substitution reactions, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed epoxide reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 3-(oxiran-2-yl)propanoate

Uniqueness

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate is unique due to its combination of an epoxide and a tetrahydropyran ring. This structural feature provides distinct reactivity patterns compared to other similar compounds, making it valuable in specific synthetic applications and research studies.

Biological Activity

Tert-butyl 4-(oxiran-2-yl)oxane-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an epoxide group, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its absorption and distribution in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with epoxide functionalities often act as inhibitors of specific enzymes. For instance, epoxides can interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by modifying protein interactions or altering the activity of signaling molecules.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in antimicrobial therapy.

Pharmacological Properties

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key properties include:

  • Lipophilicity : The Log P value indicates moderate lipophilicity, suggesting good membrane permeability.
  • Solubility : Solubility studies are essential for determining the bioavailability of the compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of epoxide derivatives, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Case Study 2: Enzyme Interaction

Research has shown that this compound inhibits specific cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to increased plasma levels of co-administered drugs, necessitating careful dose adjustments.

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